molecular formula C11H14O4 B098502 2-(4-Methoxyphenoxy)-2-methylpropanoic acid CAS No. 17509-54-5

2-(4-Methoxyphenoxy)-2-methylpropanoic acid

Cat. No. B098502
CAS RN: 17509-54-5
M. Wt: 210.23 g/mol
InChI Key: TYXBNNMNAWNFHW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-2-methylpropanoic acid is a chemical compound that has been studied for its interesting chemical behavior, particularly in the context of its one-electron oxidation reactions. The compound is closely related to 2-(4-methoxyphenyl)-2-methylpropanoic acid, which has been examined for its reactivity upon oxidation in aqueous solutions .

Synthesis Analysis

The synthesis of related compounds, such as Schiff bases derived from vanillin and p-anisidine, has been reported. These compounds are synthesized using a stirrer method in a water solvent, indicating that similar methods could potentially be applied to the synthesis of 2-(4-methoxyphenoxy)-2-methylpropanoic acid. The synthesis process is relatively quick, taking about 30 minutes, and can yield high purity products as indicated by a 95% yield for the related Schiff base compounds .

Molecular Structure Analysis

Spectroscopic investigations, including FTIR and GC-MS, have been used to characterize the molecular structure of related compounds. For instance, the Schiff base compounds show typical absorption of imine groups and a clear molecular ion peak indicating the relative molecular mass. These techniques could be applied to determine the molecular structure of 2-(4-methoxyphenoxy)-2-methylpropanoic acid as well .

Chemical Reactions Analysis

The one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid has been studied, showing that the compound does not provide direct evidence for the formation of an intermediate radical cation but rather undergoes decarboxylation to form a 4-methoxycumyl radical. This suggests that the compound has a high reactivity upon oxidation, with a decarboxylation rate constant greater than 1 x 10^7 s^-1 .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as melting point and solubility, have been observed, with melting points ranging from 128-130°C and varying solubility in water and NaOH. These properties are important for understanding the behavior of the compound in different environments and could be relevant for 2-(4-methoxyphenoxy)-2-methylpropanoic acid as well. Chemical properties such as antioxidant activity have been tested using methods like the DPPH method, which could also be applicable to 2-(4-methoxyphenoxy)-2-methylpropanoic acid to determine its potential antioxidant properties .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Efficient Synthesis of Potent PPARpan Agonists : 2-(4-Methoxyphenoxy)-2-methylpropanoic acid is used in the efficient synthesis of potent PPARpan agonists, with a focus on highly regioselective carbon-sulfur bond formation and introduction of an isobutyric acid fragment (Guo et al., 2006).

Chemical Synthesis and Reactions

  • De Novo Synthesis of Carbohydrates : This compound is involved in aldol reactions for the synthesis of carbohydrates, such as L-cladinose, highlighting its role in complex chemical syntheses (Montgomery, Pirrung, & Heathcock, 1990).

  • One-electron Oxidation Studies : It is used in the study of one-electron oxidation in aqueous solutions, providing insights into radical cations and the influence of structural effects on reactivity (Bietti & Capone, 2008).

Environmental and Biological Applications

  • Degradation Studies of Ciprofibrate : This acid is involved in the study of degradation pathways of ciprofibrate, a hypolipidemic agent, under different conditions, contributing to understanding environmental impacts of pharmaceuticals (Dulayymi et al., 1993).

  • Metabolism of Lignin Model Compounds : Research involving 2-(4-Methoxyphenoxy)-2-methylpropanoic acid is essential for understanding the metabolism of lignin model compounds by certain bacteria, contributing to our knowledge of biodegradation processes (Vicuña et al., 1987).

Analytical Chemistry Applications

  • HPLC Determination of Thiols : The compound is used as a fluorogenic labeling reagent in the high-performance liquid chromatography (HPLC) of biologically important thiols, demonstrating its role in analytical chemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

  • Treatment of Herbicides Using MBR Technology : It is part of studies on treating herbicides like 2,4-D and mecoprop in wastewater, highlighting its environmental application in reducing toxic herbicides (Ghoshdastidar & Tong, 2013).

properties

IUPAC Name

2-(4-methoxyphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-6-4-8(14-3)5-7-9/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXBNNMNAWNFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169928
Record name 2-(4-Methoxyphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)-2-methylpropanoic acid

CAS RN

17509-54-5
Record name 2-(4-Methoxyphenoxy)-2-methylpropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017509545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Huang, PG Huang, SR Sheng… - Journal of the …, 2007 - Wiley Online Library
An efficient liquid‐phase synthesis of 2‐methyl‐2‐aryloxypropanoic acid derivatives with good yields and high purity on soluble polyethylene glycol (PEG) has been developed by …
Number of citations: 3 onlinelibrary.wiley.com
RD Davis, RN Fitzgerald, J Guo - Synthesis, 2004 - thieme-connect.com
An improved method for the formation of 2-methyl-2-aryloxypropanoic acid derivatives, an important class of compounds for the potential treatment of type II diabetes, is reported. This …
Number of citations: 14 www.thieme-connect.com

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